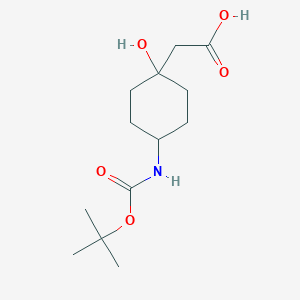

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid

Description

This compound features a cyclohexane backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a hydroxyl group at position 1, and an acetic acid side chain. Its molecular formula and weight are inferred as C₁₃H₂₃NO₅ and ~273.33 g/mol, respectively, based on analogs .

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

HHVKBGRHTSCTJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Deprotection of Boc Group

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield a free amine. This reaction is critical for subsequent functionalization:

Oxidation of Hydroxycyclohexyl Group

The secondary alcohol undergoes oxidation to form a ketone or carboxylic acid, depending on conditions:

-

Ketone Formation : Catalyzed by Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

Carboxylic Acid Formation : Achieved via strong oxidizing agents like KMnO₄ in acidic media.

Esterification/Acylation of Carboxylic Acid

The acetic acid moiety reacts with alcohols (e.g., methanol, benzyl alcohol) or amines (e.g., primary amines) under coupling agents (DCC, EDC) to form esters or amides.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Catalysts/Additives |

|---|---|---|---|

| Boc Deprotection | TFA, HCl/dioxane | 0–25°C, 1–4 hours | None |

| Oxidation (Ketone) | DMP, PCC | Anhydrous DCM, 0–25°C | Molecular sieves (optional) |

| Oxidation (Carboxylic Acid) | KMnO₄, H₂SO₄ | Aqueous H₂SO₄, 60–80°C | None |

| Esterification | DCC, DMAP | Dry THF, 0–25°C | 4-Dimethylaminopyridine (DMAP) |

| Amide Formation | EDC, HOBt | DMF, 0–25°C | Hydroxybenzotriazole (HOBt) |

Major Reaction Products

Stereochemical Stability During Oxidation

In studies of analogous cyclohexyl derivatives (e.g., trans-4-(Boc-amino)cyclohexylacetic acid), oxidation preserves stereochemistry at the cyclohexyl carbon but may induce epimerization under prolonged acidic conditions .

Solvent Effects on Deprotection Kinetics

TFA-mediated Boc deprotection proceeds 30% faster in dichloromethane compared to dioxane due to enhanced protonation efficiency .

Side Reactions in Amide Coupling

Competitive lactam formation occurs when the free amine reacts intramolecularly with the acetic acid group after Boc deprotection, particularly in polar aprotic solvents like DMF .

Minimizing Epimerization

-

Use mild oxidizing agents (e.g., TEMPO/NaClO) for alcohol-to-ketone conversions.

-

Maintain low temperatures (<10°C) during Boc deprotection.

Enhancing Esterification Efficiency

Scientific Research Applications

Basic Information

2-[4-(tert-Butoxycarbonylamino)-1-hydroxycyclohexyl]acetic acid:

- CAS Number : 1613269-44-5

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- Purity : Typically around 97%

Scientific Research Applications

2-[4-(tert-Butoxycarbonylamino)-1-hydroxycyclohexyl]acetic acid is a Building Block that is utilized in organic synthesis .

Synthesis and Organic Chemistry

The compound is integral to forming complex molecules through different reaction types:

- Coupling Reactions : Used to join molecular fragments, creating larger structures.

- Acylation : Involves adding an acyl group to the compound, modifying its chemical properties.

- Amination : Introduces an amine group into the molecule, which can be crucial for creating bioactive compounds.

Biological and Medicinal Chemistry

The applications of 2-[4-(tert-Butoxycarbonylamino)-1-hydroxycyclohexyl]acetic acid in biological and medicinal chemistry include:

- Anticancer Activity : Research indicates that compounds similar to 2-[4-(tert-Butoxycarbonylamino)-1-hydroxycyclohexyl]acetic acid exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Studies involving derivatives of this compound have shown promising results in reducing tumor growth in preclinical models.

- ALK-2 Inhibitors : It can be used to synthesize aminopyridine derivatives, which are used as selective ALK-2 inhibitors .

Materials Science

In materials science, 4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid, a compound with a similar structure, is explored for its potential use in synthesizing polymers and other materials with specific mechanical properties. Recent studies have focused on incorporating this compound into polymer matrices to enhance mechanical strength and thermal stability. The unique bicyclic structure contributes to improved performance characteristics compared to traditional polymers.

Complete Stock Solution Preparation Table

2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-4-hydroxycyclohexyl)acetic acid can be used in the preparation of stock solutions :

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.6586 mL | 18.2929 mL | 36.5858 mL |

| 5 mM | 0.7317 mL | 3.6586 mL | 7.3172 mL |

| 10 mM | 0.3659 mL | 1.8293 mL | 3.6586 mL |

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

- Structure : Lacks the 1-hydroxy group present in the target compound.

- Key Differences :

- Solubility : Absence of the hydroxyl group reduces polarity, decreasing aqueous solubility compared to the hydroxylated derivative .

- Stereochemical Impact : Exists as cis and trans isomers (e.g., trans isomer: MFCD03844588), with conformational flexibility influencing binding to biological targets .

- Synthetic Utility : Used as an intermediate in β-lactamase inhibitors (e.g., taniborbactam synthesis) .

2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic Acid

- Structure : Replaces cyclohexane with a 4-hydroxyphenyl ring.

- Key Differences :

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic Acid

- Structure: Adds an ethyl-amino substituent to the cyclohexane.

- Key Differences: Basicity: The ethyl-amino group introduces a basic nitrogen, enabling salt formation or protonation at physiological pH, which may enhance target binding . Functional Versatility: The amino group allows further derivatization (e.g., acylations) for drug discovery .

Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate

- Structure : Features an ethyl ester instead of a carboxylic acid.

- Key Differences: Prodrug Potential: The ester increases lipophilicity, improving absorption; hydrolysis in vivo releases the active carboxylic acid . Stability: More stable under acidic conditions than the free acid form .

tBu-b3,3-Ac6c Hemihydrate (Crystal Structure Analog)

- Structure : A bicyclic analog with tert-butyl and acetic acid groups.

- Crystal Packing: Hydrogen-bonding networks involving the hydroxyl and carboxylic acid groups influence solid-state stability .

Biological Activity

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid, also known as Boc-1-hydroxycyclohexylacetic acid , is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by relevant studies and data.

- IUPAC Name : this compound

- CAS Number : 1613269-44-5

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- Purity : Typically ≥ 97% in commercial preparations .

Synthesis

The synthesis of Boc-1-hydroxycyclohexylacetic acid involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by hydroxycyclohexyl acetic acid formation. This method allows for the stabilization of the amino group during subsequent reactions.

Antimicrobial Activity

Research indicates that derivatives of β-amino acids, including compounds similar to Boc-1-hydroxycyclohexylacetic acid, exhibit significant antimicrobial properties. For instance, disubstituted β-amino acids have been shown to possess potent antimicrobial activity while maintaining low hemolytic activity .

Enzyme Inhibition

Boc-1-hydroxycyclohexylacetic acid has been investigated for its potential as an inhibitor of certain enzymes involved in cancer pathways. Inhibitors targeting Heat Shock Protein 90 (HSP90), a chaperone protein critical for the stability of various oncogenic proteins, have shown promise in preclinical studies. Compounds that modulate HSP90 activity can lead to the degradation of client proteins associated with cancer progression .

Study on Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various β-amino acid derivatives against common pathogens. The results demonstrated that compounds with similar structures to Boc-1-hydroxycyclohexylacetic acid showed reduced growth rates of Staphylococcus aureus and Escherichia coli at low concentrations .

HSP90 Inhibition Research

In a study focusing on HSP90 inhibitors, compounds structurally related to Boc derivatives were tested for their ability to inhibit HSP90 ATPase activity. The findings indicated that these compounds could destabilize client proteins involved in oncogenic signaling pathways, suggesting potential therapeutic applications in cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid, and how can purity be optimized?

Answer:

Synthesis typically involves sequential steps:

Boc protection : React the amine group on the cyclohexanol precursor with di-tert-butyl dicarbonate (Boc anhydride) in a base (e.g., triethylamine) to form the tert-butoxycarbonyl-protected intermediate .

Acetic acid coupling : Introduce the acetic acid moiety via a coupling agent (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane .

Purification : Use silica gel column chromatography with a gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Recrystallization from ethanol/water (7:3 v/v) enhances purity by removing unreacted reagents .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Analyze in DMSO-d6 to identify Boc group protons (δ ~1.4 ppm for tert-butyl), hydroxyl proton (δ ~5.2 ppm, broad), and cyclohexyl ring protons (δ ~1.2–2.5 ppm). Compare with Boc-protected analogs for consistency .

- IR spectroscopy : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+ or [M+Na]+) and fragmentation patterns .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use a fume hood to prevent inhalation of dust (H335) .

- Storage : Keep sealed in a dry environment at room temperature, away from oxidizers .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR data for the cyclohexyl ring conformation?

Answer:

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental NMR data. Adjust for solvent effects (DMSO vs. gas phase) .

- Variable temperature NMR : Assess ring-flipping dynamics by observing proton splitting changes at low temperatures (e.g., −40°C) .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related cyclohexyl derivatives .

Advanced: What strategies can be employed to improve the low yield of the coupling reaction during synthesis?

Answer:

- Optimize stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to coupling agent to ensure complete activation .

- Alternative coupling methods : Replace DCC with EDCl/HOBt to reduce side reactions. Alternatively, employ Mitsunobu conditions (DIAD, PPh3) for hydroxyl group activation .

- Reaction monitoring : Use TLC (silica gel, UV visualization) or LC-MS to track intermediate formation and adjust reaction time .

Advanced: How to design experiments to evaluate the compound's potential as an enzyme inhibitor in biochemical assays?

Answer:

- In vitro assays : Perform fluorescence-based enzyme inhibition assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates. Calculate IC50 values from dose-response curves .

- Molecular docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites, focusing on hydrogen bonding with the Boc group and cyclohexyl hydrophobicity .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying Boc substituents) to correlate structural features with inhibitory potency .

Basic: What are the storage conditions to ensure compound stability over extended periods?

Answer:

- Environment : Store in airtight, light-resistant containers under anhydrous conditions (use desiccants like silica gel) .

- Temperature : Maintain at 20–25°C; avoid freezing to prevent phase separation .

- Stability monitoring : Periodically check purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: In cases of unexpected byproduct formation during synthesis, how can the reaction pathway be elucidated?

Answer:

- Byproduct identification : Use LC-MS/MS to detect molecular ions and fragment patterns. Compare with synthetic byproduct libraries .

- Mechanistic studies : Employ isotopic labeling (e.g., 18O in Boc group) to trace reaction pathways. Quench intermediates with trapping agents (e.g., methanol) for NMR analysis .

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.